molecular formula C14H22ClNO2 B13418058 N,O-Didesmethyltramadol Hydrochloride CAS No. 333338-16-2

N,O-Didesmethyltramadol Hydrochloride

Cat. No.: B13418058
CAS No.: 333338-16-2
M. Wt: 271.78 g/mol
InChI Key: SEBJHQKEHXABPM-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,O-Didesmethyltramadol Hydrochloride typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include the use of advanced equipment and techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N,O-Didesmethyltramadol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed:

Biological Activity

N,O-Didesmethyltramadol hydrochloride is a derivative of tramadol, a widely used analgesic. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound exhibits its biological activity primarily through two mechanisms:

  • Opioid Receptor Agonism : Similar to tramadol, N,O-Didesmethyltramadol acts as a partial agonist at the mu-opioid receptors. This interaction contributes to its analgesic effects by modulating pain perception in the central nervous system (CNS) .
  • Inhibition of Reuptake : The compound also inhibits the reuptake of norepinephrine and serotonin, which enhances its analgesic properties. This dual mechanism is significant in managing neuropathic pain and other chronic pain conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High protein binding capacity, primarily to albumin.
  • Metabolism : Metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.
  • Excretion : Primarily excreted via urine as metabolites .

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Bioavailability~70%
Peak Plasma Concentration1-2 hours post-administration
Half-life5-7 hours
Clearance Rate10-15 L/h

Biological Activity Data

Research has demonstrated various aspects of the biological activity of this compound:

  • Analgesic Efficacy : In animal models, N,O-Didesmethyltramadol exhibited significant analgesic effects comparable to tramadol but with lower side effects .
  • Side Effect Profile : Clinical studies indicate a reduced incidence of common opioid-related side effects such as constipation and respiratory depression compared to traditional opioids .

Case Studies

  • Chronic Pain Management : A clinical trial involving patients with chronic pain conditions showed that this compound provided effective pain relief with minimal adverse effects over a 12-week treatment period .
  • Neuropathic Pain : Another study focused on diabetic neuropathy patients revealed that N,O-Didesmethyltramadol significantly improved pain scores compared to placebo, indicating its potential role in neuropathic pain management .

Properties

CAS No.

333338-16-2

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1

InChI Key

SEBJHQKEHXABPM-OJMBIDBESA-N

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.